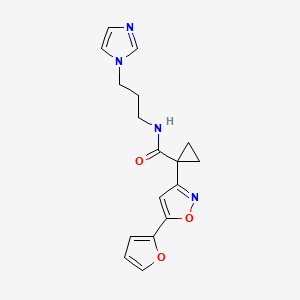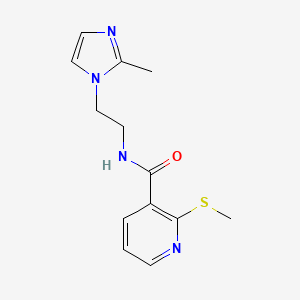
1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance that has been used in various studies . It is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyridazine ring, and a piperidine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of various reagents and reaction conditions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthetic protocol of targeted thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization key compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The HOMO–LUMO energies and Fukui’s indices were established by applying the DFT/B3LYP molecular modeling methodology .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and could involve various types of reactions, including condensation, cyclization, and others . For instance, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The scientific interest in 1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide primarily revolves around its synthesis and application in creating novel heterocyclic compounds. This compound is part of a broader research effort exploring N,S-containing heterocycles, highlighting the Mannich reaction's utility in synthesizing complex heterocyclic structures. Such reactions often yield compounds with potential biological activities, including analgesic and antiparkinsonian properties. For instance, thiophene derivatives synthesized from related pyridine compounds have shown promising pharmacological activities, underscoring the relevance of these synthetic pathways in drug discovery (Dotsenko et al., 2012; Amr et al., 2008).
Heterocyclic Synthesis
The synthesis of heterocyclic carboxamides, including those related to thiophene-2-carboxamido pyridazin derivatives, is of significant interest due to their potential antipsychotic activities. Studies have demonstrated the synthesis of various heterocyclic analogues, some of which exhibit potent in vivo activities with minimal side effects, thus offering a potential pathway for developing new antipsychotic medications (Norman et al., 1996).
Antimicrobial and Anticancer Properties
Further research into thiophene and pyridine derivatives, including structures similar to 1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide, has revealed antimicrobial and anticancer potentials. These compounds, through their novel synthetic pathways, have been evaluated for their biological activities, providing insights into their utility as therapeutic agents against various diseases. The antimicrobial and anticancer screenings of these compounds underscore their significance in medicinal chemistry and drug development processes (Al-Salahi et al., 2010; Flefel et al., 2018).
Direcciones Futuras
The future research directions for this compound could include further studies to understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as medicine or materials science, could be explored .
Propiedades
IUPAC Name |
1-[4-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S2/c20-18(26)13-7-9-24(10-8-13)17(25)4-2-12-29-16-6-5-15(22-23-16)21-19(27)14-3-1-11-28-14/h1,3,5-6,11,13H,2,4,7-10,12H2,(H2,20,26)(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPDGXCPUMPVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2649462.png)

![N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]aniline](/img/structure/B2649467.png)


![7-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2649475.png)


![5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2649478.png)
![3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2649479.png)

![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one](/img/structure/B2649483.png)